Cas no 203805-92-9 (6-Nitrochrysene-d11)

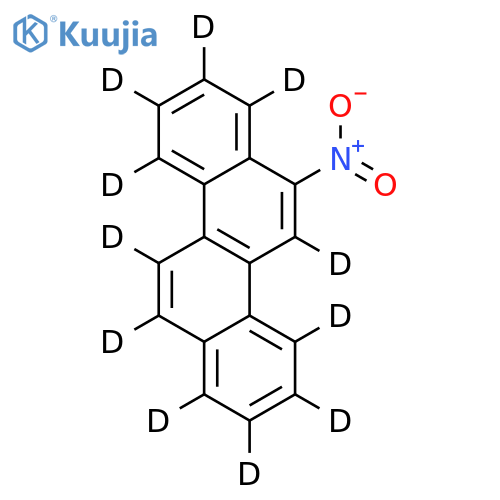

6-Nitrochrysene-d11 structure

商品名:6-Nitrochrysene-d11

6-Nitrochrysene-d11 化学的及び物理的性質

名前と識別子

-

- Chrysene-1,2,3,4,5,6,7,8,9,10,11-d11,12-nitro- (9CI)

- 6-Nitrochrysene-d11

- 6-Nitrochrysene-d11100µg

- HY-151091S

- CS-0566980

- 203805-92-9

- F91187

- 1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene

- DB-318160

- UAWLTQJFZUYROA-LFFOKYCESA-N

-

- インチ: InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

- InChIKey: UAWLTQJFZUYROA-LFFOKYCESA-N

- ほほえんだ: O=[N+](C1=C([2H])C2C3=C([2H])C([2H])=C([2H])C([2H])=C3C(=C([2H])C=2C2=C(C(=C(C([2H])=C12)[2H])[2H])[2H])[2H])[O-]

計算された属性

- せいみつぶんしりょう: 284.14800

- どういたいしつりょう: 284.148

- 同位体原子数: 11

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 45.8A^2

じっけんとくせい

- PSA: 45.82000

- LogP: 5.57760

6-Nitrochrysene-d11 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AF31724-5mg |

6-NITROCHRYSENE-D11 |

203805-92-9 | 5mg |

$486.00 | 2024-04-20 | ||

| TRC | N520222-5mg |

6-Nitrochrysene-d11 |

203805-92-9 | 5mg |

$ 943.00 | 2023-09-06 | ||

| TRC | N520222-1mg |

6-Nitrochrysene-d11 |

203805-92-9 | 1mg |

$ 305.00 | 2023-09-06 | ||

| TRC | N520222-2.5mg |

6-Nitrochrysene-d11 |

203805-92-9 | 2.5mg |

$ 742.00 | 2023-09-06 | ||

| A2B Chem LLC | AF31724-10mg |

6-NITROCHRYSENE-D11 |

203805-92-9 | 10mg |

$709.00 | 2024-04-20 |

6-Nitrochrysene-d11 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

203805-92-9 (6-Nitrochrysene-d11) 関連製品

- 602-60-8(9-Nitroanthracene)

- 111438-94-9(Dibenzo[def,mno]chrysene,6-nitro-)

- 42397-64-8(1,6-Dinitropyrene)

- 42397-65-9(1,8-Dinitropyrene (90%))

- 5522-43-0(1-Nitropyrene)

- 776-34-1(4-Nitro-1-naphthylamine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量